2,3-Dichlorohexa-2,4-dienedioic acid
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Overview
Description
2,3-Dichlorohexa-2,4-dienedioic acid: is a dichlorinated derivative of muconic acid, characterized by the presence of two chlorine atoms at the 2 and 3 positions of the muconic acid molecule. It is a white to light beige crystalline powder with the chemical formula C6H2Cl2O4 and a molecular weight of 208.98 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 2,3-Dichlorophenol: One common method for synthesizing 2,3-Dichlorohexa-2,4-dienedioic acid involves the oxidation of 2,3-dichlorophenol using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Chlorination of Muconic Acid: Another method involves the direct chlorination of muconic acid using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods:
Industrial production of this compound typically involves the chlorination of muconic acid due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the selective chlorination at the 2 and 3 positions.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form 2,3-dichlorobutenoic acid under specific conditions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron(III) chloride for chlorination reactions.
Major Products:
Chlorinated Maleic Acid Derivatives: Formed through oxidation.
2,3-Dichlorobutenoic Acid: Formed through reduction.
Substituted Muconic Acid Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
2,3-Dichlorohexa-2,4-dienedioic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
In biological research, it is used to study the metabolic pathways of chlorinated aromatic compounds and their degradation by microorganisms .
Medicine:
Industry:
This compound is used in the production of high-performance polymers and resins, which are utilized in coatings, adhesives, and other industrial applications .
Mechanism of Action
The mechanism of action of 2,3-Dichlorohexa-2,4-dienedioic acid involves its interaction with specific enzymes and molecular targets. It can act as an inhibitor of certain enzymes involved in the degradation of chlorinated aromatic compounds, thereby affecting the metabolic pathways of these compounds . The molecular targets include enzymes such as dioxygenases and dehydrogenases, which play a crucial role in the breakdown of chlorinated aromatic compounds .
Comparison with Similar Compounds
2,4-Dichloromuconic Acid: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,5-Dichloromuconic Acid: Chlorine atoms at the 2 and 5 positions.
3,4-Dichloromuconic Acid: Chlorine atoms at the 3 and 4 positions.
Uniqueness:
2,3-Dichlorohexa-2,4-dienedioic acid is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other dichlorinated muconic acids. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Properties
CAS No. |
114449-10-4 |
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Molecular Formula |
C6H4Cl2O4 |
Molecular Weight |
211 g/mol |
IUPAC Name |
2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12) |
InChI Key |
SOSGLWHQVQUMLM-UHFFFAOYSA-N |
SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Canonical SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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